![molecular formula C20H17N3OS B5774606 N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5774606.png)
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-pyridinylmethyl)amino]carbonothioyl}-4-biphenylcarboxamide, commonly known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 is a member of the N-phenylamides family, which are known for their ability to induce apoptosis in cancer cells.
Mecanismo De Acción
PAC-1 induces apoptosis in cancer cells by binding to procaspase-3 and inducing its activation. Procaspase-3 is a proenzyme that is activated by cleavage into its active form, caspase-3. Caspase-3 is a key regulator of the apoptotic pathway and is responsible for the cleavage of many cellular proteins, leading to cell death.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy. PAC-1 has low toxicity in normal cells, making it a promising candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of PAC-1 is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, PAC-1 has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.
Direcciones Futuras
Future research on PAC-1 should focus on improving its solubility and stability in vivo. This can be achieved by modifying the chemical structure of PAC-1 or by using novel drug delivery systems. Additionally, further studies should be conducted to investigate the potential of PAC-1 in combination therapy with other chemotherapy drugs. Finally, clinical trials should be conducted to evaluate the safety and efficacy of PAC-1 in cancer patients.
Métodos De Síntesis
PAC-1 can be synthesized using a multi-step process. The first step involves the reaction of 3-pyridinemethanamine with carbon disulfide to form N-(pyridin-3-ylmethyl)carbonothioyl)pyridin-3-amine. This intermediate is then reacted with 4-biphenylcarboxylic acid to form PAC-1. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
PAC-1 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in cancer cells by activating procaspase-3, a key regulator of the apoptotic pathway. PAC-1 has also been shown to sensitize cancer cells to chemotherapy, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
4-phenyl-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-19(23-20(25)22-14-15-5-4-12-21-13-15)18-10-8-17(9-11-18)16-6-2-1-3-7-16/h1-13H,14H2,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZQINDVLDFXMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.